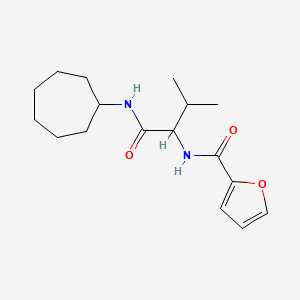
N~1~-cycloheptyl-N~2~-2-furoylvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-2-furoylvalinamide is a chemical compound that belongs to the family of amides. It is a white crystalline solid with a molecular formula of C~17~H~26~N~2~O~3~ and a molecular weight of 310.40 g/mol. This compound has been the subject of extensive research due to its potential use in various scientific and medical applications.
Wirkmechanismus
The mechanism of action of N~1~-cycloheptyl-N~2~-2-furoylvalinamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~2~-2-furoylvalinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs to treat pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cycloheptyl-N~2~-2-furoylvalinamide is its potential use in the development of anti-cancer drugs. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions that could be explored in relation to N~1~-cycloheptyl-N~2~-2-furoylvalinamide. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential use in the development of drugs to treat other diseases, such as pain and inflammation. Finally, further research could be carried out to better understand the mechanism of action of N~1~-cycloheptyl-N~2~-2-furoylvalinamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N~1~-cycloheptyl-N~2~-2-furoylvalinamide involves the reaction of cycloheptylamine and 2-furoylvaline in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography to obtain pure N~1~-cycloheptyl-N~2~-2-furoylvalinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cycloheptyl-N~2~-2-furoylvalinamide has been extensively studied for its potential use in various scientific and medical applications. One of the most promising applications is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-[1-(cycloheptylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)15(19-16(20)14-10-7-11-22-14)17(21)18-13-8-5-3-4-6-9-13/h7,10-13,15H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRMZNVZIJFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(cycloheptylcarbamoyl)-2-methyl-propyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

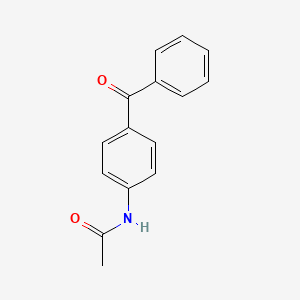
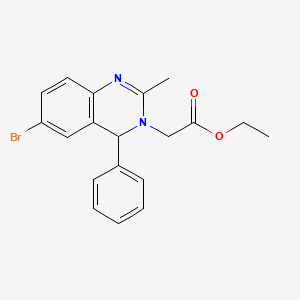
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)

![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)

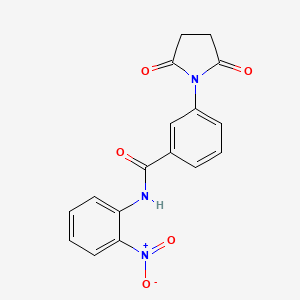

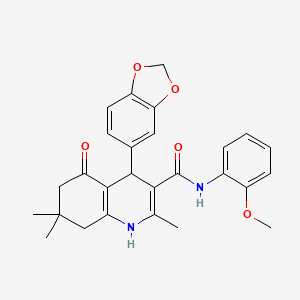
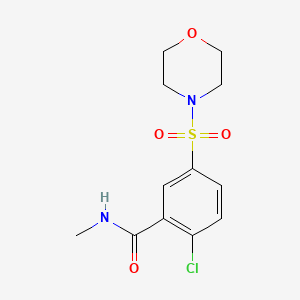
![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)